![molecular formula C14H12N4O3S2 B5645704 N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}isonicotinamide](/img/structure/B5645704.png)
N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}isonicotinamide” is an organic compound with the molecular formula C14H12N4O3S2 . It has an average mass of 348.400 Da and a monoisotopic mass of 348.035095 Da .
Molecular Structure Analysis
The molecular structure of “N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}isonicotinamide” consists of a benzothiazol ring and an isonicotinamide group, connected by a sulfonyl bridge . The sulfonyl group (-S(=O)2) is bonded to a nitrogen atom of a ureylene group .Wissenschaftliche Forschungsanwendungen
Material Synthesis
This compound is utilized in the synthesis of various materials due to its solubility and reactivity. It serves as a precursor in the formation of complex molecules used in material science, particularly in the development of polymers and coatings that require specific sulfamoyl and carboxamide functional groups .
Flow Cytometry
In the field of cytometry, this compound has potential applications in the multiplexing of assays for the measurement of early stages of apoptosis. It can be used in conjunction with other biologically functional fluorescent dyes to measure mitochondrial function and Reactive Oxygen Species (ROS) generation, thus identifying functionally different subsets within apoptotic populations .
Antidiabetic Research
Derivatives of this compound have been synthesized and evaluated for their in vivo antidiabetic activity. They have shown significant potential in lowering plasma glucose levels in non-insulin-dependent diabetes mellitus models. Moreover, they are being studied as inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), which plays a role in the development of metabolic diseases .
High-Throughput Sequencing
The compound is relevant in the context of high-throughput sequencing technology and bioinformatics analysis. It may be involved in the identification and testing of m6A-modified circRNAs, which are crucial for understanding gene expression regulation and associated diseases .
Chemical Synthesis
In chemical synthesis, this compound is important for reactions at the benzylic position, which are crucial for creating complex molecules with pharmaceutical applications. It can act as a building block for the synthesis of various benzothiazole derivatives .
Wirkmechanismus
Target of Action
The compound, also known as N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}isonicotinamide, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent inhibition against Mycobacterium tuberculosis . The primary target of these compounds is the enzyme DprE1 , which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the normal cell wall biosynthesis process of the bacteria, leading to its death
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting the enzyme DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to the death of the bacteria .
Pharmacokinetics
The compound is a derivative of isonicotinamide , which is known to be soluble in water, ethanol, DMSO, methanol, chloroform, and dioxane
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting the enzyme DprE1, the compound disrupts the cell wall biosynthesis of the bacteria, leading to its death .
Eigenschaften
IUPAC Name |
N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S2/c1-15-23(20,21)10-2-3-11-12(8-10)22-14(17-11)18-13(19)9-4-6-16-7-5-9/h2-8,15H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAZPVGCCBBQRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.